molecular formula C8H9BrO2S B597705 1-Bromo-3-(ethylsulfonyl)benzene CAS No. 153435-82-6

1-Bromo-3-(ethylsulfonyl)benzene

Cat. No.: B597705
CAS No.: 153435-82-6
M. Wt: 249.122
InChI Key: GMUBLMSOVHRKLE-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromine atom and an ethanesulfonyl group are substituted at the 1 and 3 positions, respectively. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethylsulfonyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(ethanesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically under reflux conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Products include 3-(ethanesulfonyl)aniline or 3-(ethanesulfonyl)thiophenol.

    Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

1-Bromo-3-(ethylsulfonyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and ethanesulfonyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(ethylsulfonyl)benzene is unique due to the specific positioning of the bromine and ethanesulfonyl groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement allows for selective functionalization and the synthesis of diverse compounds with tailored properties.

Properties

IUPAC Name

1-bromo-3-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUBLMSOVHRKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726837
Record name 1-Bromo-3-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-82-6
Record name 1-Bromo-3-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The MCPBA (2.37 g, 10.6 mmol) was added to a solution of 1-bromo-3-(ethylthio)benzene (1.00 g, 4.80 mmol) in DCM (10 ml, 156 mmol) cooled to 0° C. The reaction was stirred for 1 h and then was diluted with water and extracted with ethyl acetate three times. The combined organic layers were dried with magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude residue was purified by flash column chromatography with a hexane:ethyl acetate gradient to give 1-bromo-3-(ethylsulfonyl)benzene as a colorless oil 1.1 gm 92%, 1H NMR (300 MHz, CDCl3): δ8.09 (m, 1H), 7.85 (d, 1H), 7.78 (d, 1H) 7.45 (t, 1H), 3.14 (q, 2H), 1.25 (t, 3H).
Name
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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